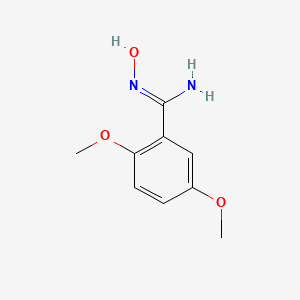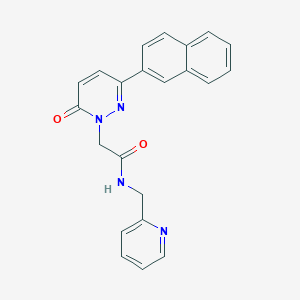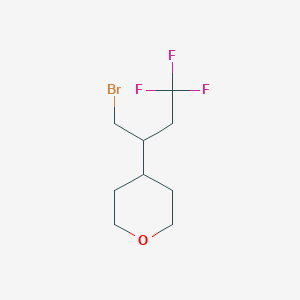
4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a bromo-trifluorobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 1-bromo-4,4,4-trifluorobutane under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other less reactive groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and other reduced derivatives.
科学研究应用
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-(1-bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo-trifluorobutyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
相似化合物的比较
Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the trifluorobutyl group.
1-Bromo-4,4,4-trifluorobutane: Contains the trifluorobutyl group but lacks the tetrahydropyran ring.
Uniqueness
4-(1-Bromo-4,4,4-trifluorobutan-2-yl)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring and the bromo-trifluorobutyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H14BrF3O |
|---|---|
分子量 |
275.11 g/mol |
IUPAC 名称 |
4-(1-bromo-4,4,4-trifluorobutan-2-yl)oxane |
InChI |
InChI=1S/C9H14BrF3O/c10-6-8(5-9(11,12)13)7-1-3-14-4-2-7/h7-8H,1-6H2 |
InChI 键 |
HSTGSGOFQZBBPE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C(CC(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



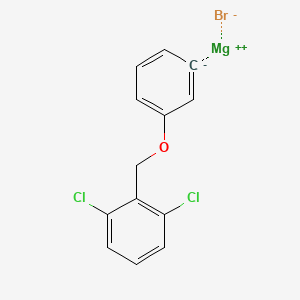
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
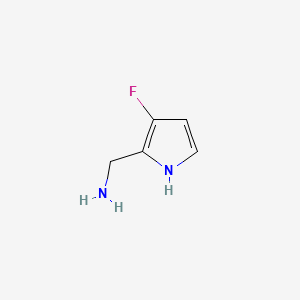
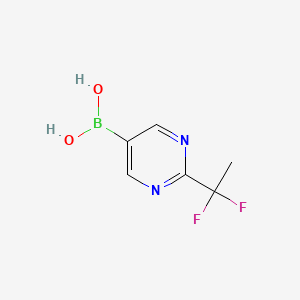
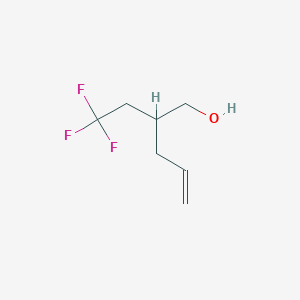

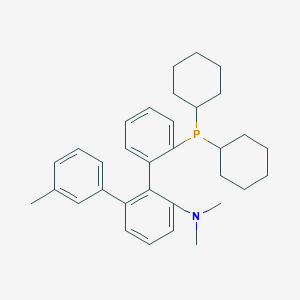
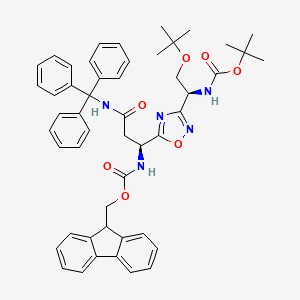
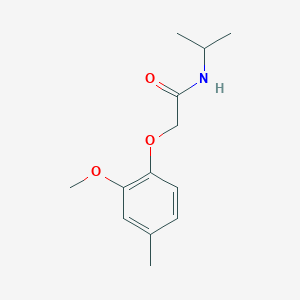
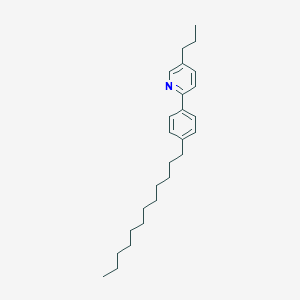
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
